3,6,9,12-Tetraoxadocosan-1-ol
Overview
Description
Synthesis Analysis
A new synthetic route for a related compound, 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, was developed from tetraethylene glycol, highlighting a multi-step sequence including esterification, mesylation, and azide substitution, leading to high yields and showcasing the synthetic versatility of polyether compounds (Wu, Zong, & Ji, 2016).
Scientific Research Applications
1. Nanomaterial Synthesis and Modification
3,6,9,12-Tetraoxadocosan-1-ol serves as a valuable precursor in the synthesis and modification of nanomaterials. Researchers have employed it to functionalize nanoparticles, nanotubes, and nanowires, enhancing their stability, dispersibility, and compatibility with various solvents. The presence of oxygen atoms in the compound's structure allows for controlled surface chemistry, making it an essential tool in nanomaterial research. This application is well-documented in studies related to nanotechnology and materials science12.
2. Surface Chemistry and Self-Assembled Monolayers (SAMs)
The formation of self-assembled monolayers (SAMs) is another area where 3,6,9,12-Tetraoxadocosan-1-ol plays a pivotal role. SAMs are well-ordered, single layers of molecules spontaneously adsorbed onto a solid surface. This compound, due to its unique structure and functional groups, is used to create SAMs with tailored properties. These SAMs find applications in surface modification, sensors, and biotechnology, and the synthesis and characterization of such layers involve the use of 3,6,9,12-Tetraoxadocosan-1-ol as a key component34.
3. Liquid Crystals and Optoelectronics
In the field of liquid crystals and optoelectronics, 3,6,9,12-Tetraoxadocosan-1-ol has been studied for its potential as a component in liquid crystal formulations. The incorporation of this compound can influence the optical properties and phase behavior of liquid crystals, making it relevant for applications such as liquid crystal displays (LCDs) and optical devices56.
4. Drug Delivery and Nanomedicine
In the context of drug delivery and nanomedicine, 3,6,9,12-Tetraoxadocosan-1-ol has been investigated as a carrier molecule due to its ability to encapsulate and transport various therapeutic agents. Research in this area aims to develop nanoscale drug delivery systems that can improve drug solubility and bioavailability while reducing side effects. The compound's amphiphilic nature makes it a suitable candidate for forming micelles and liposomes for drug delivery purposes78.
5. Analytical Chemistry and Spectroscopy
Analytical chemistry and spectroscopy researchers have used 3,6,9,12-Tetraoxadocosan-1-ol as a model compound to explore the interaction between molecules and surfaces. Its well-defined structure and ease of functionalization make it a useful tool for surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). These studies contribute to a better understanding of surface interactions and can have implications in various analytical techniques910.
Safety And Hazards
Safety precautions for handling “3,6,9,12-Tetraoxadocosan-1-ol” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMWIUUCZFNLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205645 | |
Record name | Decyltetraoxyethylene glycol monoether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyleneglycol monodecyl ether | |
CAS RN |
5703-94-6 | |
Record name | Decyltetraoxyethylene glycol monoether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyltetraoxyethylene glycol monoether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5703-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.